![molecular formula C7H5F4N3 B1482762 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 2097970-73-3](/img/structure/B1482762.png)
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known as FETP, is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless solid that is soluble in water, making it an ideal compound for a variety of research applications. FETP is used in a variety of fields including organic synthesis, drug development, and biochemistry. In
Scientific Research Applications
Synthesis of Fluorinated Amino Acids
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: is utilized as a reagent in the synthesis of fluorinated amino acids. These amino acids are significant due to their increased metabolic stability and ability to enhance the bioavailability of pharmaceutical compounds .
Phase-Transfer Catalysis
This compound plays a crucial role in phase-transfer catalyzed reactions. It is used in the enantioselective preparation of cyclic N-aryl hydroxamic acids, which are valuable intermediates in the synthesis of various pharmacologically active agents .
Lithium–Sulfur Batteries
In the field of energy storage, the compound is involved in the development of advanced lithium–sulfur batteries. It acts as an ionic conduction-enhancing ingredient, improving the cycle and rate capability of these batteries .
Organic Synthesis
The compound is a powerful trifluoroethylating agent in organic synthesis. It enables the introduction of trifluoromethyl groups into organic molecules, which can significantly alter the chemical and physical properties of these molecules for various applications .
properties
IUPAC Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N3/c8-1-2-14-4-5(3-12)6(13-14)7(9,10)11/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQSHLAHDXTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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